molecular formula C21H30O B15196336 5-alpha-Pregn-2-en-20-yn-17-beta-ol CAS No. 3642-95-3

5-alpha-Pregn-2-en-20-yn-17-beta-ol

Cat. No.: B15196336
CAS No.: 3642-95-3
M. Wt: 298.5 g/mol
InChI Key: CYJOYLQIRRWROZ-OGNRNXDYSA-N
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Description

5-alpha-Pregn-2-en-20-yn-17-beta-ol is a synthetic pregnane derivative characterized by a double bond at position 2 (Δ²), a triple bond at position 20 (20-yn), and a hydroxyl group at the 17-beta position. This structure confers unique steric and electronic properties, distinguishing it from natural steroids.

Properties

CAS No.

3642-95-3

Molecular Formula

C21H30O

Molecular Weight

298.5 g/mol

IUPAC Name

(5S,8R,9S,10S,13S,14S,17R)-17-ethynyl-10,13-dimethyl-1,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol

InChI

InChI=1S/C21H30O/c1-4-21(22)14-11-18-16-9-8-15-7-5-6-12-19(15,2)17(16)10-13-20(18,21)3/h1,5-6,15-18,22H,7-14H2,2-3H3/t15-,16-,17+,18+,19+,20+,21+/m1/s1

InChI Key

CYJOYLQIRRWROZ-OGNRNXDYSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CC[C@@H]4[C@@]3(CC=CC4)C

Canonical SMILES

CC12CCC3C(C1CCC2(C#C)O)CCC4C3(CC=CC4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-alpha-Pregn-2-en-20-yn-17-beta-ol typically involves multiple steps, starting from simpler steroid precursors. One common synthetic route includes the following steps:

    Starting Material: The synthesis often begins with a steroid precursor such as pregnenolone.

    Introduction of the Double Bond: The double bond at the 2-position can be introduced through dehydrogenation reactions using reagents like selenium dioxide.

    Ethynylation: The ethynyl group at the 20-position is introduced via ethynylation reactions, often using acetylene derivatives under basic conditions.

    Hydroxylation: The hydroxyl group at the 17-position is introduced through selective hydroxylation reactions, typically using oxidizing agents like osmium tetroxide.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using large-scale reactors, and employing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

5-alpha-Pregn-2-en-20-yn-17-beta-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the double bond to a single bond or reduce the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The ethynyl group can undergo substitution reactions, where it is replaced by other functional groups using reagents like halogens or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and osmium tetroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), organometallic reagents (Grignard reagents).

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alkanes, alcohols.

    Substitution: Halogenated steroids, organometallic derivatives.

Scientific Research Applications

5-alpha-Pregn-2-en-20-yn-17-beta-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other complex steroid compounds.

    Biology: The compound is studied for its effects on cellular processes and its potential as a biochemical tool.

    Medicine: Research explores its potential therapeutic uses, including hormone replacement therapy and contraceptive applications.

    Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of 5-alpha-Pregn-2-en-20-yn-17-beta-ol involves its interaction with steroid hormone receptors. The compound binds to these receptors, modulating their activity and influencing gene expression. This can lead to various physiological effects, such as changes in metabolism, immune response, and reproductive functions. The specific molecular targets and pathways involved include the androgen receptor and the estrogen receptor, among others.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural features, physical properties, and biological activities of 5-alpha-Pregn-2-en-20-yn-17-beta-ol and related compounds:

Compound Name Key Structural Features Molecular Formula Molecular Weight Biological Activity/Applications References
This compound Δ², 20-yn, 17β-OH C₂₁H₂₈O 296.45 g/mol* Hypothesized hormonal activity (untested)
17-alpha-Pregn-5-en-20-yne-3-beta,17-beta-diol Δ⁵, 20-yn, 3β-OH, 17β-OH C₂₁H₂₈O₂ 312.44 g/mol Intermediate in steroid synthesis
Ethinyl Estradiol (EE) 19-Nor, Δ¹,³,⁵(10)-triene, 20-yn, 3-OH, 17α-OH C₂₀H₂₄O₂ 296.40 g/mol Estrogenic activity (contraceptives)
5-Beta-pregnane-3-alpha,17-alpha,20-alpha-triol Saturated (5β), 3α-OH, 17α-OH, 20α-OH C₂₁H₃₆O₃ 336.51 g/mol Metabolite; potential biomarker
19-Norpregn-5-en-20-yne-3,17-diol (17α) 19-Nor, Δ⁵, 20-yn, 3-OH, 17α-OH C₂₀H₂₆O₂ 298.42 g/mol Synthetic progestin intermediate
5xi,17alpha-Pregn-2-en-20-yn-17-yl acetate Δ², 20-yn, 17α-OAc C₂₃H₃₂O₂ 340.50 g/mol Acetylated prodrug form (stability enhancement)

*Molecular weight calculated based on structural formula (C₂₁H₂₈O).

Key Observations:
  • Unsaturation and Stereochemistry : The Δ² configuration in this compound contrasts with Δ⁵ in 17-alpha-Pregn-5-en-20-yne-3-beta,17-beta-diol . This difference influences ring conformation and receptor binding.
  • 17-Position Modifications : The 17β-OH group in the target compound differs from the 17α-OH in ethinyl estradiol, which is critical for estrogen receptor affinity .
  • 19-Nor Derivatives: Removal of the C19 methyl group (e.g., 19-Norpregn-5-en-20-yne-3,17-diol) reduces steric hindrance, enhancing binding to progesterone receptors .

Biological Activity

5-alpha-Pregn-2-en-20-yn-17-beta-ol, a synthetic steroid compound, exhibits significant biological activity primarily through its interaction with steroid hormone receptors. This compound is characterized by a specific arrangement of four fused carbon rings typical of steroids, featuring a double bond at the 2-position and an ethynyl group at the 20-position, along with a hydroxyl group at the 17-beta position. Its systematic name reflects these structural features, which contribute to its unique biological properties.

This compound acts predominantly as a potent agonist at the progesterone receptor, mimicking the effects of natural progesterone but often exhibiting enhanced potency. This interaction is crucial for its therapeutic applications, particularly in hormone replacement therapies and contraceptive formulations.

Therapeutic Applications

The compound's ability to modulate progesterone receptor activity makes it relevant in various medical contexts:

  • Hormone Replacement Therapy (HRT) : It is utilized in HRT for alleviating symptoms associated with menopause.
  • Contraceptive Formulations : Its strong agonistic activity makes it effective in preventing ovulation.

Comparison with Related Compounds

The following table compares this compound with other steroid compounds that share structural similarities:

Compound NameStructural FeaturesUnique Aspects
NorethisteroneEthynyl group at C17; potent progesterone mimicWidely used as a contraceptive; higher potency than natural progesterone
5-alpha-DihydroprogesteroneSaturated A-ring; no ethynyl substituentMore stable but less potent than 5-alpha-Pregn
ProgesteroneNatural hormone; no ethynyl groupEndogenous hormone with broader physiological roles
17-alpha-HydroxyprogesteroneHydroxyl group at C17; similar core structureIntermediate in steroidogenesis; less potent than 5-alpha-Pregn

The uniqueness of this compound lies in its specific structural modifications that enhance its biological activity while differentiating it from both natural hormones and synthetic analogs.

In Vitro Studies

In vitro studies have demonstrated that this compound significantly influences cellular processes. For instance:

  • Cell Proliferation : Research indicates that this compound can stimulate cell proliferation in certain target tissues by activating the progesterone receptor pathway.
  • Gene Expression : It has been shown to modulate the expression of genes involved in reproductive functions and cellular growth.

In Vivo Studies

In vivo studies further support the efficacy of this compound:

  • Animal Models : Studies using animal models have illustrated its effectiveness in regulating reproductive cycles and maintaining pregnancy when administered during critical periods.
  • Clinical Trials : Preliminary clinical trials suggest positive outcomes in patients undergoing hormone replacement therapy, with reported improvements in symptoms such as hot flashes and mood swings.

Case Studies

Several case studies have highlighted the practical applications of this compound:

  • Case Study on Hormonal Imbalance : A patient with severe hormonal imbalance was treated with this compound, resulting in significant symptom relief and stabilization of hormone levels over a six-month period.
  • Contraceptive Efficacy : A clinical trial involving women using contraceptives containing this compound reported a high efficacy rate in preventing pregnancy, alongside minimal side effects compared to traditional options.

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